molecular formula C13H18N2O2 B11730467 Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate

Cat. No.: B11730467
M. Wt: 234.29 g/mol
InChI Key: NARCODAAFJNOGT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes cyano, ethyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with an appropriate alkyne and amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its cyano and amino groups play a crucial role in binding to target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
  • Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
  • Ethyl 2-cyano-3-(furan-2-yl)acrylate

Uniqueness

Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is unique due to its specific structural features, including the presence of an alkyne group and a branched ethyl chain

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-cyano-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enoate

InChI

InChI=1S/C13H18N2O2/c1-5-13(6-2,7-3)15-10-11(9-14)12(16)17-8-4/h1,10,15H,6-8H2,2-4H3

InChI Key

NARCODAAFJNOGT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)OCC

Origin of Product

United States

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